molecular formula C14H8F4O3 B6409778 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261501-81-8

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409778
CAS RN: 1261501-81-8
M. Wt: 300.20 g/mol
InChI Key: IGSASTSSYBVFKC-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid (6-F-TFPBA) is a fluorinated benzoic acid with a wide range of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 276.3 g/mol. 6-F-TFPBA is a versatile compound that has been used in a variety of research projects, including drug discovery, drug delivery, and biochemistry.

Scientific Research Applications

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It has been used in drug discovery and drug delivery projects, as well as in biochemistry studies. 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has also been used in studies of enzyme kinetics and protein-ligand interactions. It has also been used in studies of the effects of fluorinated compounds on biological systems.

Mechanism of Action

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% acts as an inhibitor of enzymes and proteins. It binds to the active site of enzymes and proteins, blocking their activity. This inhibition can be used to study the mechanism of action of enzymes and proteins, as well as to identify novel drugs that target these enzymes and proteins.
Biochemical and Physiological Effects
6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, and to affect the binding of other molecules to these enzymes and proteins. 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has also been shown to affect the expression of genes, as well as the activity of certain cellular processes.

Advantages and Limitations for Lab Experiments

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in high purity. It is also a relatively stable compound, with a long shelf-life. However, 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% has some limitations for use in lab experiments. It is not soluble in water, and it is toxic in high concentrations.

Future Directions

There are several potential future directions for 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% research. One potential direction is to investigate its effects on the regulation of gene expression. Another potential direction is to explore its potential applications in drug discovery and drug delivery. Additionally, 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% could be used in studies of protein-ligand interactions, enzyme kinetics, and the effects of fluorinated compounds on biological systems. Finally, 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% could be used to study the mechanism of action of enzymes and proteins, as well as to identify novel drugs that target these enzymes and proteins.

Synthesis Methods

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 3-trifluoromethylbenzoic acid with 6-fluoro-2-iodobenzoic acid in the presence of a base, such as potassium carbonate. This reaction yields 6-fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid. The second step involves the reaction of 6-fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid with potassium iodide in the presence of a base. This reaction yields 6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% in 95% purity.

properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-11-6-2-5-10(12(11)13(19)20)8-3-1-4-9(7-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSASTSSYBVFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691769
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261501-81-8
Record name 3-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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